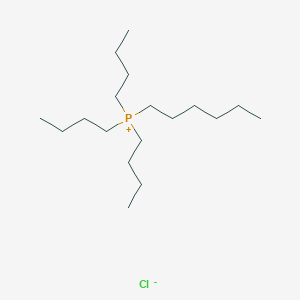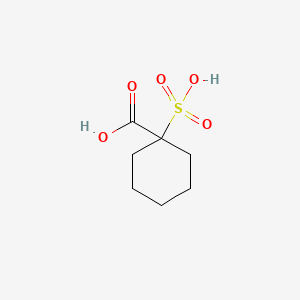
Tributyl(hexyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(hexyl)phosphanium chloride is an organic compound with the chemical formula C18H40ClP. It is a type of quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups and a chloride anion. This compound is known for its applications in various chemical processes, particularly in the field of ionic liquids and electroplating.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Tributyl(hexyl)phosphine oxide.
Reduction: Tributyl(hexyl)phosphine.
Substitution: Various phosphonium salts depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tributyl(hexyl)phosphanium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trihexyl(tetradecyl)phosphonium chloride: Another quaternary phosphonium salt with similar applications in ionic liquids and electroplating.
Tributyl(tetradecyl)phosphonium chloride: Used in similar electroplating processes and as a surfactant in flotation separation.
Uniqueness
Tributyl(hexyl)phosphanium chloride is unique due to its specific alkyl chain length, which provides distinct properties in terms of solubility, reactivity, and interaction with other compounds. Its effectiveness as a leveler in electroplating is particularly notable, as it offers superior performance compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
56375-76-9 |
|---|---|
Molekularformel |
C18H40ClP |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
tributyl(hexyl)phosphanium;chloride |
InChI |
InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AEMACIJBXGZKLE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)



![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)




![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)




